molecular formula C12H15N3OS B6982122 1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one

1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one

Cat. No.: B6982122
M. Wt: 249.33 g/mol
InChI Key: QZSCFUMUJVBBCP-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one is a heterocyclic compound that features a pyridinone core linked to a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridinone and thiazole rings in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-6-4-5-11(12(15)16)13-7-10-8-17-9(2)14-10/h4-6,8,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCFUMUJVBBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-amino-2-methylpropanenitrile with carbon disulfide and an alkyl halide under basic conditions to form 2-methyl-1,3-thiazole.

    Coupling with Pyridinone: The thiazole derivative is then coupled with a pyridinone precursor, such as 2-chloropyridin-3-one, using a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    N-Alkylation: The final step involves N-alkylation of the pyridinone-thiazole intermediate with ethyl iodide in the presence of a strong base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the thiazole ring or the pyridinone core.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyridinone core can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activity.

    2-Chloropyridin-3-one: A pyridinone derivative used in similar synthetic routes.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.

Uniqueness

1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one is unique due to its combined pyridinone and thiazole structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

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